N-(Triphenylmethyl)-D-Asparagin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

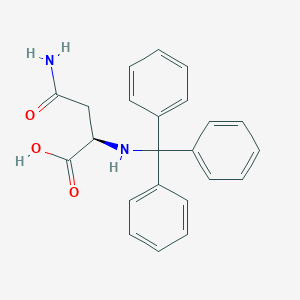

H-D-Asn(Trt)-OH, also known as N-Trityl-L-asparagine, is a protected form of the amino acid asparagine. The trityl group (Trt) is used to protect the amine group of asparagine during peptide synthesis. This compound is commonly used in the field of peptide chemistry to facilitate the synthesis of peptides by preventing unwanted side reactions.

Wissenschaftliche Forschungsanwendungen

H-D-Asn(Trt)-OH is widely used in scientific research, particularly in the fields of:

Chemistry: Used in the synthesis of peptides and peptidomimetics.

Biology: Facilitates the study of protein-protein interactions and enzyme-substrate interactions.

Medicine: Used in the development of peptide-based drugs and therapeutic agents.

Industry: Employed in the production of synthetic peptides for research and pharmaceutical applications.

Wirkmechanismus

Target of Action

D-Asparagine, N-(triphenylmethyl)- is a derivative of D-Asparagine . D-Asparagine is a non-essential amino acid that is involved in the metabolic control of cell functions in nerve and brain tissue . It is biosynthesized from aspartic acid and ammonia by asparagine synthetase . .

Mode of Action

D-asparagine is known to be involved in the metabolic control of cell functions in nerve and brain tissue . It is biosynthesized from aspartic acid and ammonia by asparagine synthetase .

Biochemical Pathways

D-Asparagine is a source of nitrogen for yeast strains . It is a good substrate for the external yeast asparaginase but is a poor substrate for the internal enzyme . .

Result of Action

D-asparagine is known to be involved in the metabolic control of cell functions in nerve and brain tissue .

Biochemische Analyse

Biochemical Properties

“D-Asparagine, N-(triphenylmethyl)-” participates in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it is involved in the metabolic control of cell functions in nerve and brain tissue

Cellular Effects

Asparagine, from which it is derived, is known to play a vital role in the development of cancer cells . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Asparagine, the amino acid from which it is derived, is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Asparagine, the amino acid from which it is derived, has been studied in animal models .

Metabolic Pathways

“D-Asparagine, N-(triphenylmethyl)-” is likely involved in the metabolic pathways of asparagine, given that it is a derivative of this amino acid. Asparagine is involved in several metabolic pathways, including the synthesis of proteins, lipids, and nucleotides .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Asn(Trt)-OH typically involves the protection of the amine group of asparagine with a trityl group. This can be achieved through the reaction of asparagine with trityl chloride in the presence of a base such as pyridine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of H-D-Asn(Trt)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

H-D-Asn(Trt)-OH can undergo various chemical reactions, including:

Deprotection: The trityl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.

Coupling Reactions: The protected asparagine can be coupled with other amino acids or peptide fragments using coupling reagents like HATU or DIC in the presence of a base like DIPEA.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Coupling: HATU or DIC in the presence of DIPEA.

Major Products Formed

Deprotection: L-asparagine.

Coupling: Peptide chains with asparagine residues.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

H-D-Asn(Trt)-OtBu: Another protected form of asparagine with a tert-butyl group protecting the carboxyl group.

H-Asn(Trt)-2-ClTrt resin: A resin-bound form of protected asparagine used in solid-phase peptide synthesis.

Uniqueness

H-D-Asn(Trt)-OH is unique in its specific use of the trityl group for protecting the amine group of asparagine. This protection strategy is particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are crucial for the successful assembly of peptide chains.

Biologische Aktivität

H-D-Asn(Trt)-OH, or N-(trityl)-D-asparagine, is a synthetic amino acid derivative that plays a significant role in peptide synthesis and has been studied for its biological activities. This article provides an overview of the biological activity associated with H-D-Asn(Trt)-OH, including its synthesis, structural properties, and potential applications in biomedical research.

Synthesis and Structural Characteristics

H-D-Asn(Trt)-OH is commonly synthesized through solid-phase peptide synthesis (SPPS), which allows for the efficient construction of peptides with specific sequences. The trityl (Trt) group serves as a protecting group for the amino acid's side chain, facilitating selective reactions during peptide assembly. The deprotection of H-D-Asn(Trt)-OH typically involves treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the free amino acid .

Antimicrobial Properties

Research has indicated that cyclic peptides containing D-asparagine residues exhibit notable antimicrobial activities. For instance, studies on synthetic cyclic peptides have demonstrated their effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The incorporation of D-asparagine into peptide sequences can enhance stability and bioactivity, making it a valuable component in the design of antimicrobial agents .

Anticancer Potential

H-D-Asn(Trt)-OH has been explored in the context of anticancer drug development. Peptides featuring D-asparagine have shown promise in targeting cancer cells due to their ability to interfere with cellular signaling pathways. For example, analogs of peptides derived from marine sources have been synthesized to evaluate their cytotoxic effects on cancer cell lines, revealing significant potential for therapeutic applications .

Neuroprotective Effects

Recent studies suggest that D-asparagine may also play a role in neuroprotection. It is hypothesized that peptides containing D-asparagine can modulate neurotransmitter activity and promote neuronal survival under stress conditions. This aspect is particularly relevant in the context of neurodegenerative diseases, where maintaining neuronal health is critical .

Case Studies

- Cyclic Peptide Synthesis : A study focusing on the synthesis of bioactive cyclodepsipeptides highlighted the successful incorporation of H-D-Asn(Trt)-OH into complex peptide structures. These peptides exhibited enhanced biological activity due to their unique conformational properties and stability against enzymatic degradation .

- Antimicrobial Evaluation : In a comparative analysis of cyclic peptides, those containing D-asparagine were tested for their minimum inhibitory concentrations (MICs) against pathogenic bacteria. Results indicated that peptides with D-asparagine residues had lower MIC values, suggesting superior antimicrobial efficacy compared to their L-asparagine counterparts .

Data Summary

| Property | H-D-Asn(Trt)-OH | Remarks |

|---|---|---|

| Synthesis Method | Solid-phase peptide synthesis | Efficient construction of peptide sequences |

| Protecting Group | Trityl (Trt) | Facilitates selective reactions |

| Antimicrobial Activity | Effective against MRSA | Enhances stability and bioactivity |

| Cytotoxicity | Promising against cancer cell lines | Potential for therapeutic applications |

| Neuroprotective Effects | Modulates neurotransmitter activity | Relevant for neurodegenerative diseases |

Eigenschaften

CAS-Nummer |

200192-49-0 |

|---|---|

Molekularformel |

C23H22N2O3 |

Molekulargewicht |

374.4 g/mol |

IUPAC-Name |

(2R)-2-amino-4-oxo-4-(tritylamino)butanoic acid |

InChI |

InChI=1S/C23H22N2O3/c24-20(22(27)28)16-21(26)25-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,24H2,(H,25,26)(H,27,28)/t20-/m1/s1 |

InChI-Schlüssel |

BRRPJQYCERAMFI-HXUWFJFHSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CC(=O)N)C(=O)O |

Isomerische SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@H](C(=O)O)N |

Kanonische SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)N |

Synonyme |

(R)-4-Amino-4-oxo-2-(tritylamino)butanoicacid; 200192-49-0; D-Asparagine,N-(triphenylmethyl)-; AmbotzTAA1001; Na-Trityl-D-asparagine; CTK1A1474; MolPort-008-269-252; ZINC34194587; AKOS022184275; AJ-87389; AK-87721; FT-0697946; A-9319 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.